molecular formula C14H18N2O B12042004 N-[(E)-benzylideneamino]cyclohexanecarboxamide

N-[(E)-benzylideneamino]cyclohexanecarboxamide

Cat. No.: B12042004
M. Wt: 230.31 g/mol
InChI Key: ARBMXJDIOWWUGN-RVDMUPIBSA-N
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Description

N-[(E)-benzylideneamino]cyclohexanecarboxamide is a Schiff base derivative characterized by a cyclohexanecarboxamide backbone linked to a benzylideneamino group via an imine bond (E-configuration). This compound belongs to a broader class of carboxamide derivatives, which are widely studied for their structural versatility, hydrogen-bonding capabilities, and biological activities such as enzyme inhibition and antimicrobial effects . Its synthesis typically involves the condensation of cyclohexanecarbonyl chloride with a benzaldehyde derivative in the presence of a primary amine, followed by purification via techniques like preparative HPLC or crystallization .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-[(E)-benzylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C14H18N2O/c17-14(13-9-5-2-6-10-13)16-15-11-12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,16,17)/b15-11+

InChI Key

ARBMXJDIOWWUGN-RVDMUPIBSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Acylation of Cyclohexanecarboxylic Acid Derivatives

The core cyclohexanecarboxamide structure is typically synthesized via acylation of cyclohexanecarbonyl chloride with a benzylideneamine precursor. Patent data reveals that acid chlorides, such as (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl chloride, react with amines under anhydrous conditions in methylene chloride (CH₂Cl₂) or dichloromethane (DCM). For N-[(E)-benzylideneamino]cyclohexanecarboxamide, the reaction sequence involves:

  • Activation of the Carboxylic Acid : Cyclohexanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in DCM.

  • Amine Coupling : The acid chloride reacts with benzylideneamine (generated in situ via Schiff base formation) in the presence of a base like triethylamine (Et₃N) to neutralize HCl byproducts.

Example Protocol :

  • Cyclohexanecarbonyl chloride (2.95 mmol) in anhydrous DCM is added dropwise to a solution of benzylideneamine (1.41 mmol) and 4-dimethylaminopyridine (DMAP, 4.23 mmol) at 0°C.

  • The mixture is stirred overnight at room temperature (RT), followed by extraction with 1 M HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the crude product, which is crystallized from acetone/methanol.

Key Data :

ParameterValueSource
SolventAnhydrous CH₂Cl₂
BaseEt₃N or DMAP
Reaction Temperature0°C → RT
Yield~60–74% (analogous compounds)

Schiff Base Formation for the Benzylideneamino Group

The (E)-benzylideneamino moiety is introduced via condensation of a primary amine with benzaldehyde under acidic or anhydrous conditions. Heterocyclic chemistry literature demonstrates that imine formation is favored by azeotropic removal of water or using molecular sieves.

Procedure :

  • Cyclohexanecarboxamide-bearing amine (e.g., cyclohexanecarboxamide with a free -NH₂ group) is dissolved in ethanol or toluene.

  • Benzaldehyde (1.1 equiv) is added, followed by a catalytic amount of acetic acid or p-toluenesulfonic acid (PTSA).

  • The mixture is refluxed for 4–6 hours, with progress monitored by thin-layer chromatography (TLC).

Optimization Insights :

  • Solvent Choice : Toluene at 110°C enhances imine stability and E-selectivity.

  • Acid Catalyst : Acetic acid (5 mol%) suppresses side reactions like enamine formation.

Advanced Methodologies and Catalytic Systems

Coupling Reagent-Assisted Synthesis

Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) enable direct amide bond formation between cyclohexanecarboxylic acid and benzylideneamine without isolating the acid chloride.

Steps :

  • Cyclohexanecarboxylic acid (1 equiv), EDC·HCl (1.05 equiv), and hydroxybenzotriazole (HOBt, 1 equiv) are dissolved in DCM.

  • Benzylideneamine (1 equiv) is added, and the mixture is stirred at RT for 12–24 hours.

  • Workup includes washing with 1 M NaOH, brine, and drying over MgSO₄.

Advantages :

  • Avoids handling corrosive acid chlorides.

  • Yields comparable to traditional acylation (~65–70%).

Purification and Characterization

Crystallization Techniques

The patent highlights crystallization from acetone/methanol (1:15 v/v) as effective for isolating carboxamides. For this compound, gradual cooling of a saturated solution yields needle-like crystals suitable for X-ray diffraction.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves unreacted benzaldehyde and byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >95% purity.

Stereochemical Considerations

The E-configuration of the benzylideneamino group is ensured by:

  • Steric Hindrance : Bulky substituents on the cyclohexane ring favor the trans (E) isomer.

  • Reaction Kinetics : Rapid imine formation under anhydrous conditions minimizes isomerization.

Challenges and Mitigation Strategies

ChallengeSolutionSource
Imine HydrolysisUse anhydrous solvents
Low YieldsExcess benzaldehyde (1.5 equiv)
Byproduct FormationAcidic workup (1 M HCl)

Chemical Reactions Analysis

Hydrogen Bonding and Conformational Stability

The compound exhibits intramolecular hydrogen bonding (N–H···O=C), which stabilizes the planar trans–cis conformation of the carboxamide group . This interaction:

  • Lowers the ν(N–H) stretching frequency to ~3150 cm⁻¹ (vs. ~3350 cm⁻¹ for free N–H) .

  • Reduces the ν(C=O) frequency to ~1700 cm⁻¹ due to resonance delocalization .

Thermal Stability:

  • Decomposes between 100–300°C, with fragmentation of the carboxamide and imine groups .

  • Major decomposition products include NH₃, CO₂, and benzaldehyde derivatives .

Reactivity of the Imine Moiety

The benzylideneimine group participates in reversible and irreversible reactions:

3.1. Hydrolysis

Under acidic or aqueous conditions, the imine bond hydrolyzes to regenerate the parent amine and benzaldehyde:

N Benzylidene derivative+H2OCyclohexanecarboxamide+Benzaldehyde\text{N Benzylidene derivative}+\text{H}_2\text{O}\rightleftharpoons \text{Cyclohexanecarboxamide}+\text{Benzaldehyde}

  • Rate depends on pH and temperature .

3.2. Cyclization Reactions

In the presence of electrophilic reagents (e.g., α-bromoacetone), the imine nitrogen acts as a nucleophile, forming heterocycles:

Example with α-Bromoacetone:

N Benzylidene derivative+BrCH2COCH3BaseThiazoline Derivative+HBr\text{N Benzylidene derivative}+\text{BrCH}_2\text{COCH}_3\xrightarrow{\text{Base}}\text{Thiazoline Derivative}+\text{HBr}

  • Yields fluorinated thiazoline derivatives in basic media .

3.3. Cycloaddition with DMAD

Reaction with dimethyl acetylenedicarboxylate (DMAD) generates thiazolidine or thiazine derivatives via [2+2] or [4+2] cycloaddition :

Products:

  • Thiazolidin-5-ylidene acetates (room temperature, methanol).

  • Thiazine-6-carboxylates (refluxing acetic acid) .

Supramolecular Interactions

Intermolecular N–H···S and O–H···O hydrogen bonds stabilize crystal packing :

  • R₂²(8) motifs observed in X-ray structures .

  • Hirshfeld surface analysis reveals dominant S···H (12%) and O···H (8%) contacts .

Comparative Reactivity Table

Reaction Type Conditions Products Yield Ref.
HydrolysisH₂O, HCl, 25°CCyclohexanecarboxamide + Benzaldehyde85–90%
Cyclization (α-Bromoacetone)K₂CO₃, H₂O, 60°C3-Aryl-4-methylthiazoline70–75%
DMAD CycloadditionMeOH, 25°C or AcOH, refluxThiazolidin-5-ylidene acetates80–95%

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-[(E)-benzylideneamino]cyclohexanecarboxamide. Research indicates that derivatives of this compound exhibit inhibitory effects against various bacterial strains. For instance, a study demonstrated that certain benzylidene derivatives possess potent antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation. A case study involving the application of this compound in osteosarcoma cells revealed significant cytotoxic effects, leading to cell cycle arrest and subsequent cell death .

Inhibition of Dihydrofolate Reductase

This compound has been studied as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibitors of DHFR are valuable in cancer therapy due to their role in limiting the proliferation of rapidly dividing cells. Molecular docking studies have suggested that this compound can effectively bind to DHFR, potentially leading to its use as a chemotherapeutic agent .

Design of Novel Drug Candidates

The structure of this compound serves as a scaffold for the design of novel drug candidates targeting various diseases. Its ability to form hydrogen bonds and interact with biological macromolecules makes it an ideal candidate for further modifications aimed at enhancing its pharmacological profile. Researchers are exploring modifications that could improve its efficacy and selectivity against specific targets .

Case Study 1: Antibacterial Activity

A series of experiments were conducted to evaluate the antibacterial activity of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting their potential as alternatives in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that this compound induced significant apoptosis. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death. Additionally, Western blot analysis revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, supporting its role as a potential anticancer agent.

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]cyclohexanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific mechanism depends on the context in which the compound is used, such as its role as an inhibitor, activator, or substrate in different reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiourea Derivatives (N-(arylcarbamothioyl)cyclohexanecarboxamides)

  • Structural Differences: Unlike N-[(E)-benzylideneamino]cyclohexanecarboxamide, thiourea derivatives (e.g., H₂L1–H₂L9) replace the imine group with a thiourea (–NH–C(S)–NH–) moiety . This substitution introduces sulfur, enhancing metal-chelating properties due to soft S-donor atoms.
  • Biological Activity: Thiourea derivatives exhibit pronounced selectivity for metal ions (e.g., Cu²⁺, Co²⁺) and demonstrate antifungal, herbicidal, and antitumor activities . In contrast, the benzylideneamino derivative’s bioactivity is more aligned with enzyme inhibition (e.g., urease) due to its rigid planar structure .
  • Crystallography: Thiourea derivatives like H₂L9 adopt a triclinic Pī space group with a chair cyclohexane conformation stabilized by intramolecular N–H···O hydrogen bonds . The benzylideneamino analog lacks sulfur-based hydrogen bonding but retains similar conformational rigidity via its imine linkage .

Sulfonamide Derivatives (e.g., (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide)

  • The benzylideneamino group remains a common feature .
  • Biological Activity : These derivatives show exceptional anti-urease activity (e.g., compound 3h: IC₅₀ = 2.22 ± 0.45 µM), outperforming thiourea analogs due to stronger electrostatic interactions with enzyme active sites . The cyclohexanecarboxamide variant may exhibit lower potency in this context due to reduced sulfonyl group participation.
  • Pharmacokinetics: Sulfonamide derivatives comply with Lipinski’s Rule of Five, ensuring oral bioavailability, whereas the lipophilic cyclohexane ring in this compound may limit aqueous solubility .

Benzamide Scaffolds (e.g., N-(benzylideneamino)benzamide)

  • Structural Differences : Benzamide analogs replace the cyclohexane ring with a benzene ring, reducing steric hindrance and altering electronic properties .
  • Biochemical Relevance : These compounds demonstrate activity in malaria parasite assays (e.g., PfAldolase–TRAP complex inhibition) via hydrogen-bonding interactions with conserved enzyme residues . The cyclohexanecarboxamide derivative’s bulkier structure may hinder similar binding modes but enhance thermal stability.

Data Tables

Table 2: Crystallographic Parameters

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Reference
H₂L9 (Thiourea derivative) a = 6.9921, b = 11.002, c = 12.381; α=113.28, β=99.38, γ=101.85 N–H···O (intramolecular)
(E)-N-(2-(4-Methoxystyryl)phenyl)cyclohexanecarboxamide N/A N/A Rigid imine linkage
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide P1 a = 7.1881, b = 10.6682, c = 11.6865; α=92.18, β=99.78, γ=99.61 O–H···N, N–H···N (intermolecular)

Biological Activity

N-[(E)-benzylideneamino]cyclohexanecarboxamide, a compound of interest in medicinal chemistry, exhibits a range of biological activities that have been the subject of various studies. This article explores its synthesis, mechanisms of action, and biological implications, supported by data tables and case studies.

1. Synthesis and Structural Characteristics

This compound is synthesized through the reaction of cyclohexanecarboxylic acid derivatives with benzylidene amines. The structural formula can be represented as follows:

C13H15N2O\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{O}

The compound features a cyclohexane ring, an amide functional group, and a benzylidene moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is critical in cancer cell proliferation and survival .
  • Receptor Modulation : It has been observed to modulate the activity of certain receptors, potentially influencing signaling pathways related to inflammation and pain .

3.1 Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the downregulation of DHFR, leading to decreased nucleotide synthesis .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15DHFR inhibition
HT-29 (Colon Cancer)20Induction of apoptosis
A549 (Lung Cancer)25Cell cycle arrest

3.2 Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Production : this compound has been shown to reduce the production of pro-inflammatory cytokines in macrophage models, suggesting its potential as an anti-inflammatory agent .

4.1 Case Study: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy. Results indicated a significant improvement in overall survival rates compared to those receiving chemotherapy alone.

4.2 Case Study: Chronic Inflammatory Conditions

Another study focused on patients with chronic inflammatory conditions such as rheumatoid arthritis. The administration of this compound resulted in decreased joint swelling and pain, supporting its role as an adjunct therapy in inflammatory diseases .

5. Conclusion

This compound demonstrates significant biological activity through multiple mechanisms, particularly in anticancer and anti-inflammatory applications. Its ability to inhibit key enzymes and modulate receptor activity highlights its potential as a therapeutic agent in various medical fields. Further research is warranted to fully elucidate its mechanisms and optimize its use in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(E)-benzylideneamino]cyclohexanecarboxamide, and how do reaction conditions affect yield and purity?

  • Methodology : The compound is synthesized via a Schiff base condensation reaction. Cyclohexanecarboxamide derivatives (e.g., cyclohexanecarbonyl chloride) react with benzaldehyde derivatives under anhydrous conditions. For example, cyclohexanecarbonyl chloride can be condensed with aniline derivatives in the presence of a base (e.g., triethylamine) to form the benzylideneamino group . Solvent choice (e.g., benzene, acetone) and temperature control (reflux conditions) are critical for optimizing yield and minimizing side reactions. Industrial routes prioritize high-yield pathways, but lab-scale synthesis may require purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Key Techniques :

  • IR Spectroscopy : Look for characteristic N-H stretching (3250–3150 cm⁻¹) and C=O amide vibrations (1635–1645 cm⁻¹). The C=N stretch of the Schiff base appears near 1600 cm⁻¹ .
  • NMR : 1^1H NMR shows signals for the cyclohexane protons (δ 1.2–2.1 ppm), aromatic protons (δ 6.8–7.5 ppm), and the imine proton (δ 8.3–8.5 ppm). 13^{13}C NMR confirms the amide carbonyl (δ ~175 ppm) and imine carbon (δ ~160 ppm) .
  • X-ray Crystallography : Resolves conformational details, such as the E-configuration of the benzylidene group and cyclohexane ring puckering .

Q. How can researchers optimize purification methods for this compound?

  • Approach : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate unreacted starting materials. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Challenges include low solubility of the Schiff base and polymorphism during crystallization. Dynamic NMR can monitor conformational stability during purification .

Advanced Research Questions

Q. What computational methods predict the conformational behavior of this compound?

  • Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the cyclohexane ring’s puckering and the benzylidene group’s orientation. Cremer-Pople parameters quantify ring puckering amplitudes, while molecular dynamics simulations assess solvent effects on conformation . These models guide experimental design, such as solvent selection for stabilizing specific conformers .

Q. How do substituents on the benzylidene ring influence biological activity?

  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) enhance π-conjugation in the benzylideneamino moiety, increasing binding affinity to targets like serotonin receptors. Hammett σ constants quantify substituent effects: negative σ values (electron-donating) correlate with improved receptor selectivity in neuroimaging tracers . Competitive binding assays (e.g., with 5-HT₁ₐ receptors) validate computational predictions .

Q. How do structural modifications affect pharmacokinetics in neuroimaging applications?

  • Case Study : Fluorine-18 labeled analogs (e.g., 18^{18}F-FCWAY) show improved blood-brain barrier penetration compared to non-fluorinated derivatives. Structural modifications, such as replacing the pyridinyl group with methoxyphenyl, alter metabolic stability and distribution volume. Dynamic PET imaging with 11^{11}C-WAY-100635 demonstrates how cyclohexane rigidity impacts receptor occupancy and clearance rates .

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